2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-methylphenyl)sulfonylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2S/c1-15-3-7-18(8-4-15)31(29,30)20-14-25-22(26-21(20)24)28-11-9-27(10-12-28)19-13-17(23)6-5-16(19)2/h3-8,13-14H,9-12H2,1-2H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHGHXWSAZEHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry and Therapeutic Applications
Alzheimer's Disease Treatment
Research has indicated that compounds incorporating piperazine moieties, similar to the structure of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine, may exhibit significant activity against Alzheimer's disease. These compounds can act as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the breakdown of neurotransmitters essential for cognitive function. The structural modifications in these compounds enhance their ability to penetrate the blood-brain barrier and improve their efficacy in neuroprotection and cognitive enhancement .
Serotonin Receptor Modulation
The compound has also been studied for its potential action on serotonin receptors, particularly the 5-HT6 receptor. Ligands that target these receptors can modulate neurotransmission related to mood and cognition, making them candidates for treating depression and anxiety disorders. The structural characteristics of this compound suggest it could serve as a scaffold for developing new antidepressants .
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) surrounding this compound has revealed that specific substitutions on the piperazine ring can significantly influence biological activity. For example, the presence of chloro and methyl groups on the phenyl rings enhances binding affinity and selectivity towards target receptors. Studies have shown that modifications to the sulfonamide group can also affect pharmacokinetic properties, such as solubility and metabolic stability .
Synthesis and Development
The synthesis of this compound involves multi-step reactions that incorporate piperazine derivatives with pyrimidine frameworks. Recent advancements in synthetic methodologies have improved yields and purity, allowing for more extensive biological testing. The compound’s synthesis is critical for developing analogs with enhanced therapeutic profiles .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Substituted Pyrimidines
Compound A : 2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine ()
- Structural Differences :
- Piperazine substituent: 2-chlorophenyl vs. 5-chloro-2-methylphenyl in the target compound.
- Sulfonyl group: 4-ethylbenzenesulfonyl vs. 4-methylbenzenesulfonyl.
- Impact: The ethyl group in Compound A increases lipophilicity (logP ~3.2 vs. The 5-chloro-2-methylphenyl group in the target compound may enhance steric hindrance, affecting receptor selectivity.
Compound B : 2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine ()
Sulfonyl-Substituted Heterocycles
Compound C : 5-(4-Methylbenzenesulfonyl)-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide ()
- Structural Differences :
- Thiophene-carboxamide core vs. pyrimidine-amine.
- Sulfonyl group: Identical 4-methylbenzene substituent.
- ~15 µg/mL for thiophene analogs).
Compound D : 4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine ()
Key Physicochemical Data
Structural and Functional Insights
- Piperazine Substituents :
- Sulfonyl Groups: 4-Methylbenzenesulfonyl enhances metabolic stability over morpholinosulfonyl analogs (e.g., Compound 7 in , mp 98–99°C).
Biological Activity
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine is a complex organic compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. It has been shown to act as an antagonist or inhibitor in several biological systems, particularly in cancer and neurological disorders.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Anticancer Studies
In a study evaluating the compound's efficacy against HT-29 human colon adenocarcinoma xenografts, dose-response assessments were conducted at 100, 200, and 400 mg/kg doses. The results indicated significant tumor growth inhibition, suggesting its potential as an oral anti-cancer agent .
Neuropharmacological Research
Research indicates that the compound may influence serotonergic systems. In vitro studies demonstrated that it could enhance serotonin receptor activity, which may have implications for treating anxiety and depression .
TRPC Channel Activation
A library screening revealed that this compound activates TRPC channels, which are implicated in various physiological processes including smooth muscle contraction and neuronal excitability. This activation suggests potential applications in treating conditions related to calcium signaling dysregulation .
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine to improve yield and purity? A:
- Reagent Selection : Use high-purity precursors like 5-chloro-2-methylphenylpiperazine and 4-methylbenzenesulfonyl chloride. Catalytic agents such as triethylamine can enhance sulfonylation efficiency .
- Reaction Conditions : Optimize temperature (e.g., 60–80°C for nucleophilic substitution) and solvent polarity (e.g., DMF or THF) to favor intermediate stability .
- Purification : Employ gradient elution in normal-phase chromatography (e.g., 5–10% methanol in dichloromethane) to separate byproducts. Recrystallization using ethanol/water mixtures improves crystalline purity .
- Yield Monitoring : Track reaction progress via LCMS to identify incomplete steps and adjust stoichiometry .
Crystallographic Data Validation
Q: What methodologies resolve discrepancies in crystallographic data for piperazine-containing pyrimidine analogs? A:
- Data Collection : Use single-crystal X-ray diffraction (Bruker D8 APEXII CCD) with multi-scan absorption correction (SADABS) to minimize experimental errors .
- Refinement Techniques : Apply SHELXL97 for structure refinement, focusing on anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (target: <0.05) .
- Hydrogen Bond Analysis : Identify intramolecular interactions (e.g., N–H⋯N bonds) and weak C–H⋯π interactions to resolve packing ambiguities .
- Absolute Configuration : Determine chirality via Flack parameter analysis (e.g., Flack x = 0.05(8) for R-configuration) .
Biological Activity Profiling
Q: What models evaluate the biological activity of this compound? A:
- In Vitro Assays :
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization assays .
- In Vivo Models :
- Antitumor Efficacy : Test in xenograft mice (e.g., HCT-116 colon cancer) with dose ranges of 10–50 mg/kg, monitoring tumor volume and toxicity .
- Neuroactivity : Assess dopamine receptor binding (D3/D2 selectivity) using radioligand displacement in rat striatal membranes .
Computational Modeling
Q: How can computational methods predict target binding affinity? A:
- Docking Simulations : Use AutoDock Vina with receptor PDB files (e.g., dopamine D3 receptor, 3PBL) to identify binding poses. Prioritize piperazine and sulfonyl groups for interaction mapping .
- Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces for nucleophilic sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond persistence .
Analytical Characterization
Q: Which techniques are critical for structural elucidation? A:
- Spectroscopy :
- 1H/13C NMR : Assign peaks using DEPT-135 (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine CH2 at δ 2.5–3.5 ppm) .
- LCMS : Confirm molecular weight (e.g., [M+H]+ at m/z 488.1 for chlorophenyl analogs) .
- X-ray Diffraction : Resolve dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and validate via CCDC deposition .
Structure-Activity Relationship (SAR) Studies
Q: How to design SAR studies for functional group impact? A:
- Analog Synthesis : Modify substituents (e.g., replace 4-methylbenzenesulfonyl with nitro or methoxy groups) and compare bioactivity .
- Pharmacophore Mapping : Use MOE to identify critical features (e.g., sulfonyl group for hydrogen bonding, chloro substituent for lipophilicity) .
- Bioisosteric Replacement : Substitute piperazine with morpholine and assess dopamine receptor affinity changes .
Stability and Storage
Q: What conditions ensure long-term stability? A:
- Storage : Keep in amber vials under inert gas (Ar/N2) at −20°C to prevent oxidation. Desiccate with silica gel to avoid hydrolysis .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products (e.g., sulfonic acid derivatives) .
Regulatory Compliance
Q: What guidelines govern laboratory handling? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
